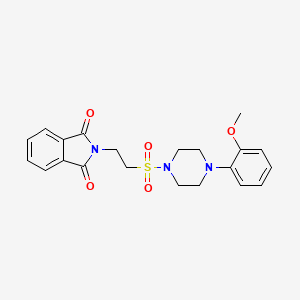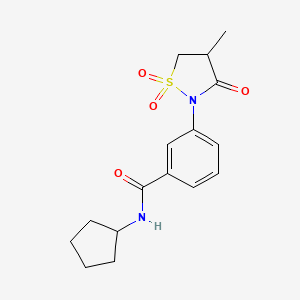
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Overview
Description
“N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide” is a chemical compound with the molecular formula C16H20N2O4S . It is a member of the class of molecules known as benzamides .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a cyclopentyl group and a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 372.460 Da . More detailed properties are not available in the current literature .Mechanism of Action
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its pharmacological effects by inhibiting JAK enzymes, which are involved in cytokine signaling pathways. JAK enzymes are activated by cytokine receptors, which are present on the surface of immune cells. Once activated, JAK enzymes phosphorylate and activate downstream signaling molecules, such as signal transducers and activators of transcription (STATs). Activated STATs then translocate to the nucleus and induce the transcription of target genes, including those involved in inflammation and immune response.
This compound selectively inhibits JAK1 and JAK3 enzymes, which are involved in the signaling pathways of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines and modulate immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In a rat model of adjuvant-induced arthritis, this compound reduced joint inflammation, synovial hyperplasia, and bone erosion. In a mouse model of psoriasis, this compound reduced the expression of pro-inflammatory cytokines and improved skin inflammation and scaling. In a mouse model of colitis, this compound reduced colonic inflammation and improved disease severity.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for JAK1 and JAK3 enzymes, which allows for targeted inhibition of cytokine signaling pathways. Another advantage is its oral bioavailability, which makes it suitable for long-term treatment in animal models. However, one limitation is its relatively short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. Another limitation is its potential for off-target effects, as JAK enzymes are involved in multiple signaling pathways.
Future Directions
For research on N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide include:
1. Clinical trials to evaluate its safety and efficacy in humans with autoimmune and inflammatory diseases.
2. Studies to elucidate its mechanism of action and potential off-target effects.
3. Development of more potent and selective JAK inhibitors with improved pharmacokinetic properties.
4. Investigation of its potential for combination therapy with other immunomodulatory agents.
5. Studies to evaluate its potential for preventing transplant rejection and graft-versus-host disease.
In conclusion, this compound is a small molecule inhibitor of JAK enzymes that has shown promising results in preclinical studies for its potential therapeutic applications in various autoimmune and inflammatory diseases. Its selectivity for JAK1 and JAK3 enzymes and oral bioavailability make it suitable for targeted inhibition of cytokine signaling pathways in animal models. Future research on this compound will provide valuable insights into its pharmacological effects and potential clinical applications.
Scientific Research Applications
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit JAK1 and JAK3 enzymes, which are involved in the signaling pathways of several cytokines, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines and modulate immune responses.
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-10-23(21,22)18(16(11)20)14-8-4-5-12(9-14)15(19)17-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLAAWPEPUXRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



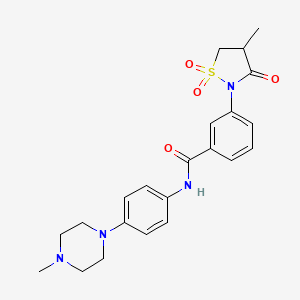
![1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302989.png)



![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B3303031.png)


![1-(4-{[(2-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3303043.png)
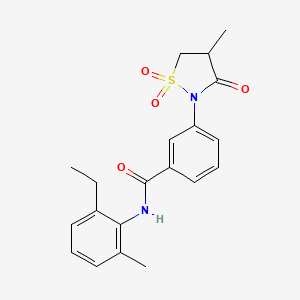
![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzene](/img/structure/B3303064.png)
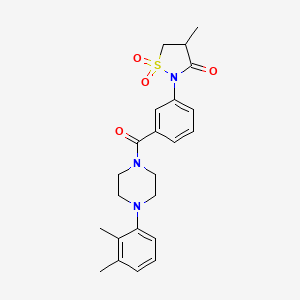
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3303075.png)
